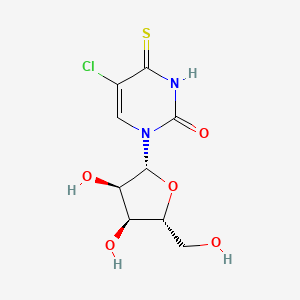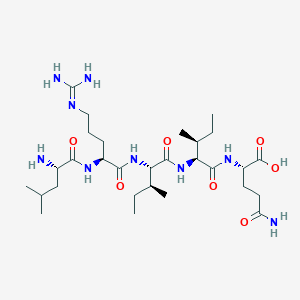![molecular formula C16H11ClN2O2S B14190043 N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-22-7](/img/structure/B14190043.png)
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-c]pyridine scaffold in the structure contributes to its unique chemical properties and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the formation of the thieno[2,3-c]pyridine core followed by the introduction of the 4-chlorobenzoyl and acetamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the desired product. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, such as kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the thieno[2,3-c]pyridine scaffold allows for specific interactions with biological targets, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-c]pyridine derivatives: Compounds with similar core structures but different substituents.
Benzoyl derivatives: Compounds with benzoyl groups attached to different heterocyclic cores.
Acetamide derivatives: Compounds with acetamide groups attached to various aromatic or heteroaromatic systems.
Uniqueness
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the combination of the thieno[2,3-c]pyridine core with the 4-chlorobenzoyl and acetamide groups. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
914644-22-7 |
|---|---|
Formule moléculaire |
C16H11ClN2O2S |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-[3-(4-chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C16H11ClN2O2S/c1-9(20)19-16-14(12-6-7-18-8-13(12)22-16)15(21)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20) |
Clé InChI |
HVUAERBVZFEUKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)



![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)



![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)


